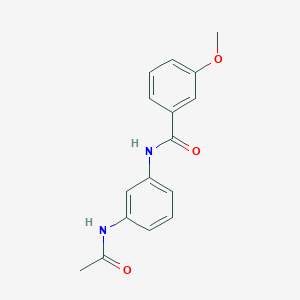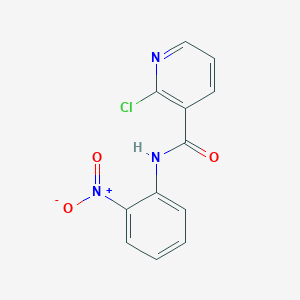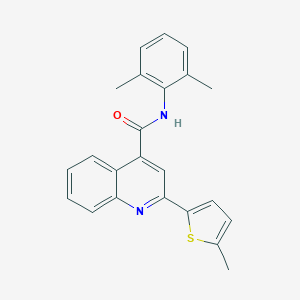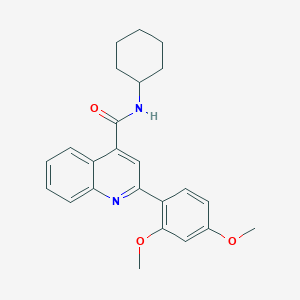
N-(3-Acetamidophenyl)-3-methoxy-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Acetamidophenyl)-3-methoxy-benzamide, also known as APMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating different biological processes. In
作用機序
The mechanism of action of N-(3-Acetamidophenyl)-3-methoxy-benzamide involves its ability to bind to the active site of enzymes and inhibit their activity. In the case of COX-2, this compound binds to the enzyme's active site and prevents it from converting arachidonic acid into prostaglandins. This inhibition leads to a reduction in inflammation and pain.
In the case of cancer cells, this compound induces apoptosis by activating the caspase-3 enzyme. This activation leads to the cleavage of various proteins involved in the apoptotic pathway, ultimately resulting in cell death.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. Its ability to inhibit the activity of COX-2 leads to a reduction in inflammation and pain. In addition, its ability to induce apoptosis in cancer cells makes it a potential therapeutic agent for the treatment of cancer.
実験室実験の利点と制限
One advantage of using N-(3-Acetamidophenyl)-3-methoxy-benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-(3-Acetamidophenyl)-3-methoxy-benzamide. One area of interest is the development of new analogs of this compound with improved potency and selectivity. Another area of interest is the study of the molecular mechanisms of this compound's anti-cancer properties, which could lead to the development of new cancer therapies. Finally, the use of this compound in the study of other biological processes, such as neurodegeneration and cardiovascular disease, could provide valuable insights into these complex diseases.
合成法
The synthesis of N-(3-Acetamidophenyl)-3-methoxy-benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with N-(3-acetamidophenyl)amine in the presence of triethylamine to yield this compound. The purity of the final product can be improved through recrystallization using a suitable solvent.
科学的研究の応用
N-(3-Acetamidophenyl)-3-methoxy-benzamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. For example, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This inhibition can be useful in studying the role of COX-2 in various biological processes, such as inflammation and pain.
In addition, this compound has also been used in the study of the molecular mechanisms of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect may be due to its ability to activate the caspase-3 enzyme, which is involved in the apoptotic pathway.
特性
CAS番号 |
5553-74-2 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
N-(3-acetamidophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-4-7-14(10-13)18-16(20)12-5-3-8-15(9-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
InChIキー |
MGHQMJCQZTVVCT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)






![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)


